3,5-Dichloro-2-fluorophenol chemical properties
3,5-Dichloro-2-fluorophenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2-fluorophenol
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-Dichloro-2-fluorophenol (CAS No: 1805479-52-0), a halogenated aromatic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical principles.
Introduction and Core Molecular Identity
3,5-Dichloro-2-fluorophenol is a substituted phenol featuring a unique arrangement of three halogen atoms on the aromatic ring. The presence of two chlorine atoms and one fluorine atom, in addition to the hydroxyl group, imparts distinct electronic and steric properties that make it a valuable, albeit specialized, building block in organic synthesis. Its reactivity is governed by the interplay of the activating, ortho-para directing hydroxyl group and the deactivating, electron-withdrawing effects of the halogen substituents. Understanding these foundational properties is critical for its effective utilization in complex synthetic pathways.
The structural identity of the molecule is unequivocally defined by its CAS number, molecular formula, and IUPAC nomenclature.
Caption: 2D Structure of 3,5-Dichloro-2-fluorophenol.
Physicochemical Identifiers
A summary of the core identifiers for 3,5-Dichloro-2-fluorophenol is presented below. This data is fundamental for substance registration, tracking, and safety data sheet (SDS) management.
| Property | Value | Source |
| CAS Number | 1805479-52-0 | [1] |
| Molecular Formula | C₆H₃Cl₂FO | |
| Molecular Weight | 180.99 g/mol | [2] |
| IUPAC Name | 3,5-Dichloro-2-fluorophenol | N/A |
| InChI | 1S/C6H3Cl2FO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| InChIKey | DYHMEXJKZSGBQK-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=C(C(=C1O)F)Cl)Cl | N/A |
| Physical Form | Liquid |
Synthesis and Purification
While specific, peer-reviewed synthetic procedures for 3,5-dichloro-2-fluorophenol are not widely published, a logical synthetic strategy can be devised based on established transformations of aromatic compounds. The following proposed workflow illustrates a plausible route, highlighting the causality behind the selection of reagents and reaction conditions.
Caption: Proposed synthetic workflow for 3,5-Dichloro-2-fluorophenol.
Representative Synthetic Protocol
This protocol is a hypothetical, yet chemically sound, procedure derived from analogous transformations.[3][4]
Step 1: Synthesis of 3,5-Dichloro-2-fluoroaniline
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Rationale: The directing effects of the amino and fluoro groups in 2-fluoroaniline would favor electrophilic substitution at the para-position (C5) and the remaining ortho-position (C3). Using a controlled chlorinating agent like N-Chlorosuccinimide (NCS) can achieve dichlorination.
-
Procedure:
-
To a solution of 2-fluoroaniline (1.0 eq) in a suitable solvent like acetonitrile or a chlorinated solvent, add N-Chlorosuccinimide (2.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a solution of sodium bisulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 3,5-dichloro-2-fluoroaniline.
-
Step 2: Synthesis of 3,5-Dichloro-2-fluorophenol via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a phenol via a diazonium salt intermediate.[3]
-
Procedure:
-
Dissolve the purified 3,5-dichloro-2-fluoroaniline (1.0 eq) in a mixture of aqueous sulfuric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C to form the diazonium salt.
-
Stir the mixture for 30-60 minutes at low temperature.
-
In a separate flask, bring a volume of water to a boil. Slowly add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the phenolic product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The crude 3,5-dichloro-2-fluorophenol can be further purified by distillation under reduced pressure or column chromatography.
-
Reactivity and Chemical Behavior
The chemical behavior of 3,5-dichloro-2-fluorophenol is dictated by its functional groups:
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Phenolic Hydroxyl Group: This group confers acidity and is susceptible to deprotonation by bases to form a phenoxide. The phenoxide is a potent nucleophile, readily participating in Williamson ether synthesis or esterification. The acidity of the phenol is enhanced by the inductive electron-withdrawing effects of the three halogen atoms.
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Aromatic Ring: The ring is generally deactivated towards further electrophilic aromatic substitution due to the halogens. However, the powerful activating effect of the hydroxyl (or phenoxide) group can still drive reactions under forcing conditions. The substitution pattern will be directed to the C4 and C6 positions.
-
Incompatible Agents: As a phenol, this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5]
Expected Spectral Characteristics
1H NMR Spectroscopy
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Aromatic Protons: Two signals are expected in the aromatic region (approx. 6.8-7.5 ppm). The proton at C6 will appear as a doublet, coupled to the proton at C4. The proton at C4 will appear as a doublet of doublets, coupled to the C6 proton and the fluorine at C2.
-
Phenolic Proton: A broad singlet, exchangeable with D₂O, is expected for the hydroxyl proton. Its chemical shift will be concentration and solvent-dependent but typically appears between 5-10 ppm.
13C NMR Spectroscopy
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Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C1) will be downfield (approx. 150-160 ppm). The carbon bonded to fluorine (C2) will exhibit a large one-bond C-F coupling constant. Carbons bonded to chlorine (C3, C5) will also be downfield.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponding to the phenolic C-O bond.
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-Halogen Stretch: C-Cl stretches are expected in the 600-800 cm⁻¹ region, while the C-F stretch will appear at a higher wavenumber, typically 1000-1400 cm⁻¹.
Safety, Handling, and Toxicology
As a halogenated phenol, 3,5-dichloro-2-fluorophenol should be handled with caution. Data for closely related dichlorophenols indicates that this class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[5][9][10]
General Handling Precautions
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]
-
First Aid:
Toxicological Profile (Inferred)
The toxicological profile is inferred from data on related chlorophenols. Acute toxicity is expected to be moderate. Chronic exposure may lead to organ damage.[5][10]
| Hazard Class | Category (Inferred) | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[9] |
| Eye Damage/Irritation | Category 2 | Causes serious eye irritation[9] |
| STOT (Single Exposure) | Category 3 | May cause respiratory irritation[9] |
Applications in Research and Development
Halogenated phenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The specific substitution pattern of 3,5-dichloro-2-fluorophenol makes it a candidate for applications where precise control over molecular architecture is required. The fluorine atom, in particular, is often incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity. This compound serves as a scaffold that can be further functionalized at the hydroxyl group or, under specific conditions, at the remaining C4 or C6 positions of the aromatic ring.
References
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Stenutz. 3,5-dichloro-4-fluorophenol. [Link]
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PubChem. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571. [Link]
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PubChem. 2-Fluorophenol | C6H5FO | CID 9707. [Link]
- Google Patents.
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NIST. Phenol, 2,4,5-trichloro-. [Link]
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PubChem. 5-Chloro-2-fluorophenol | C6H4ClFO | CID 22482821. [Link]
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3,5-Dichloro-2-fluorophenol
Meisenheimer Complex
(Resonance Stabilized)
2-Nu-3,5-dichlorophenol
